molecular formula C13H10O2S2 B14301995 9-Methoxyphenoxathiine-1-thiol CAS No. 120546-93-2

9-Methoxyphenoxathiine-1-thiol

Cat. No.: B14301995
CAS No.: 120546-93-2
M. Wt: 262.4 g/mol
InChI Key: XFDWWMLWFRRZJJ-UHFFFAOYSA-N
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Description

9-Methoxyphenoxathiine-1-thiol is a sulfur-containing heterocyclic compound characterized by a phenoxathiine backbone substituted with a methoxy group at the 9-position and a thiol (-SH) group at the 1-position. The methoxy group enhances electron density in the aromatic system, while the thiol group introduces reactivity for conjugation or metal coordination.

Properties

CAS No.

120546-93-2

Molecular Formula

C13H10O2S2

Molecular Weight

262.4 g/mol

IUPAC Name

9-methoxyphenoxathiine-1-thiol

InChI

InChI=1S/C13H10O2S2/c1-14-8-4-2-5-9-12(8)17-13-10(15-9)6-3-7-11(13)16/h2-7,16H,1H3

InChI Key

XFDWWMLWFRRZJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1SC3=C(O2)C=CC=C3S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiols typically involves nucleophilic substitution reactions. One common method is the reaction of thiourea with an alkyl halide to form an isothiouronium salt, which is then hydrolyzed to yield the thiol . For 9-Methoxyphenoxathiine-1-thiol, a similar approach can be employed, where the phenoxathiine ring system is functionalized with a methoxy group and then reacted with thiourea and an alkyl halide under appropriate conditions.

Industrial Production Methods

Industrial production of thiols often involves large-scale nucleophilic substitution reactions using thiourea or hydrogen sulfide (H2S) as the sulfur source . The reaction conditions are optimized to ensure high yield and purity of the desired thiol compound.

Chemical Reactions Analysis

Types of Reactions

9-Methoxyphenoxathiine-1-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

    Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, thiourea

Major Products Formed

    Oxidation: Disulfides (R-S-S-R)

    Reduction: Thiols (R-SH)

    Substitution: Thioethers (R-S-R)

Mechanism of Action

The mechanism of action of 9-Methoxyphenoxathiine-1-thiol involves its reactivity with various biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications in protein function . This reactivity is often exploited in the development of thiol-based probes and inhibitors for studying protein function and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence () lists impurities related to drospirenone/ethinyl estradiol formulations, none of which are structurally analogous to 9-methoxyphenoxathiine-1-thiol. For a meaningful comparison, we instead analyze phenoxathiine derivatives and structurally related sulfur-containing heterocycles.

Table 1: Key Properties of this compound and Analogues

Compound Structure Molecular Weight (g/mol) Solubility Reactivity Notes Applications
This compound Phenoxathiine with -OCH₃ and -SH ~260.3 (estimated) Low in water Thiol oxidation; nucleophilic Research compound (potential catalysts)
Phenoxathiine Base structure (no substituents) 184.2 Insoluble Inert aromatic system Polymer stabilizers
1-Thiophenoxathiine Phenoxathiine with -SH at 1-position 200.3 Moderate in DMSO Thiol-mediated redox activity Antioxidant studies
9-Methoxy-10H-phenothiazine Similar backbone with -OCH₃ 227.3 Soluble in acetone Photoreactive; radical scavenger Organic electronics

Key Findings:

Thiol Reactivity: Unlike 1-thiophenoxathiine, the presence of both -SH and -OCH₃ groups in this compound may enable dual reactivity (e.g., simultaneous coordination and hydrogen bonding), a feature absent in simpler analogs.

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